Superior RXRα Binding Affinity Over Parent NSAID Sulindac
K-80003 demonstrates a significantly enhanced affinity for RXRα compared to its parent compound, Sulindac. While both compounds bind RXRα, the design of K-80003 was optimized for increased target engagement [1].
| Evidence Dimension | In vitro binding affinity (IC50) for RXRα |
|---|---|
| Target Compound Data | IC50 = 2.4 µM |
| Comparator Or Baseline | Sulindac (Kd = 41.7 µM, or >10-fold higher IC50 value) [1] |
| Quantified Difference | ~17-fold improvement in binding affinity |
| Conditions | Fluorescence polarization-based competition binding assay using purified RXRα ligand-binding domain (LBD) [REFS-1, REFS-2] |
Why This Matters
This quantifiable improvement in target affinity translates to more potent and specific modulation of tRXRα-driven signaling at lower, more pharmacologically relevant concentrations.
- [1] Zhou H, et al. NSAID sulindac and its analog bind RXRalpha and inhibit RXRalpha-dependent AKT signaling. Cancer Cell. 2010;17(6):560-73. View Source
